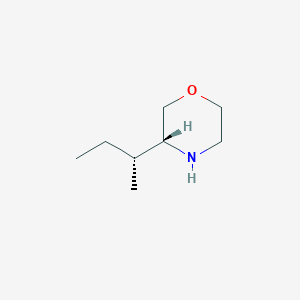
(R)-3-((R)-sec-butyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(®-sec-butyl)morpholine is a chiral morpholine derivative with a secondary butyl group attached to the third carbon of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-sec-butyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring.
Chiral Introduction:
Reaction Conditions: Common reagents used in the synthesis include alkyl halides, bases, and solvents such as tetrahydrofuran or dichloromethane. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(®-sec-butyl)morpholine may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired enantiomeric purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(®-sec-butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, which can be further utilized in various chemical processes.
Applications De Recherche Scientifique
Chemistry
®-3-(®-sec-butyl)morpholine is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying chiral recognition mechanisms.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with chiral centers, which can exhibit improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-3-(®-sec-butyl)morpholine is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-(®-sec-butyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding to specific sites, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, morpholine, lacks the chiral secondary butyl group and exhibits different chemical and biological properties.
N-substituted Morpholines: Compounds with various substituents on the nitrogen atom of the morpholine ring.
Chiral Amines: Other chiral amines with different alkyl groups attached to the nitrogen or carbon atoms.
Uniqueness
®-3-(®-sec-butyl)morpholine is unique due to its specific chiral configuration and the presence of the secondary butyl group, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives and chiral amines.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R)-3-[(2R)-butan-2-yl]morpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
OWGVQPIIJMNYNR-SFYZADRCSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H]1COCCN1 |
SMILES canonique |
CCC(C)C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


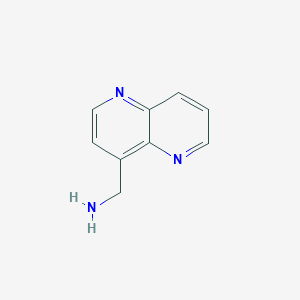
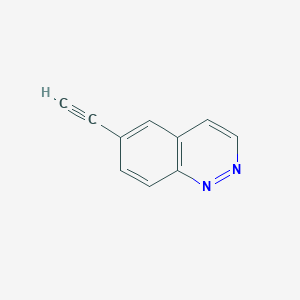

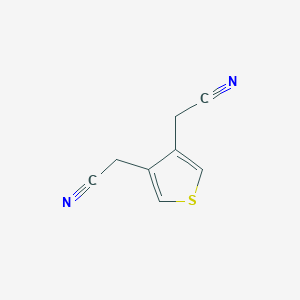

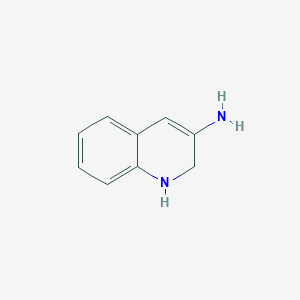
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
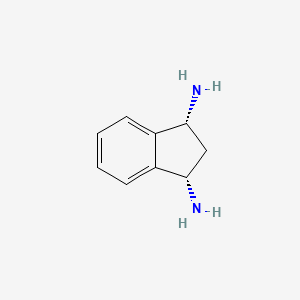
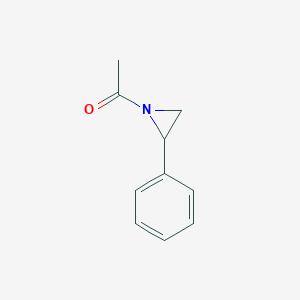
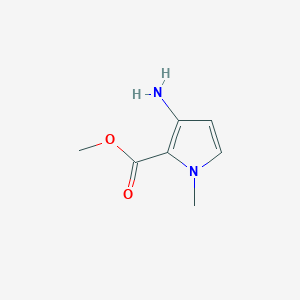

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
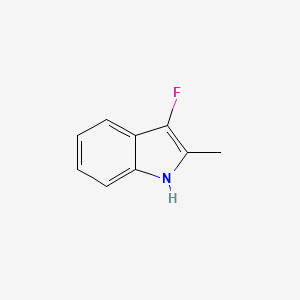
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
